2,6-Dibromoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dibromoquinoline involves palladium diacetate, bis [2- (diphenylphosphino)phenyl] ether, sodium t-butanolate in toluene at 110℃ for 5 hours . The reaction was carried out under a Schlenk technique in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H5Br2N . The molecular weight of the compound is 286.95 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.95 g/mol . The exact physical and chemical properties such as boiling point, melting point, and density are not well-documented .
Scientific Research Applications
1. Therapeutic Applications in Malaria Treatment
8-Aminoquinolines, including derivatives of quinoline, have been pivotal in the treatment of latent malaria. These compounds, such as primaquine and tafenoquine, offer revolutionary scientific and clinical insights in the fight against endemic malaria (Baird, 2019).
2. Potential in COVID-19 Treatment
Research on 8-hydroxy-2-methylquinoline and its derivatives, including halogenated versions like 5,7-dibromo-8-hydroxy-2-methylquinoline, suggests potential pharmaceutical applications against COVID-19. These compounds have shown inhibitory effects against SARS-CoV-2 receptors (Ullah et al., 2022).
3. Anticancer Research
Quinoline derivatives are actively researched for their anticancer properties. For instance, the study of 2-phenylquinolin-4-ones led to the discovery of compounds with significant inhibitory activity against cancer cell lines (Chou et al., 2010).
4. Alzheimer's Disease Treatment
2-Substituted 8-Hydroxyquinolines are proposed for Alzheimer's disease treatment. Compounds like PBT2 have shown promising results as metal chaperones, suggesting a potential pathway for developing new treatments (Kenche et al., 2013).
5. Neuroprotective Effects
Studies on derivatives of dihydroquinoline, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have shown neuroprotective effects in models of cerebral ischemia/reperfusion, suggesting their potential in neurological disorder treatments (Kryl'skii et al., 2021).
6. Antimicrobial Applications
Quinoline derivatives have also been researched for their antimicrobial properties. For instance, alkynylquinoline-5,8-diones have shown significant activities against bacterial strains like Escherichia coli and Staphylococcus aureus (Ezugwu et al., 2017).
7. Chemical and Electrochemical Applications
Research on the chemical and electrochemical preparation of polymers using 2,6-dibromoquinoline and related compounds has revealed their potential in creating materials with extended π-conjugation and strong electron-accepting properties (Saito et al., 1993).
8. Development of Tubulin Assembly Inhibitors
Quinoline derivatives have been investigated for their ability to inhibit tubulin polymerization, which is crucial in the development of cytostatic agents for cancer therapy (Chang et al., 2009).
9. Nanoformulation in Anticancer Agents
The nanoformulation of quinoline-based compounds has shown enhanced solubility and improved delivery to cellular targets, indicating a promising approach for cancer therapy (Elghazawy et al., 2017).
10. Synthesis of Heterocyclic Compounds
Quinoline derivatives play a significant role in the synthesis of various heterocyclic compounds, demonstrating their importance in medicinal chemistry and drug development (Egu et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2,6-Dibromoquinoline is related to metal ion homeostasis . This compound has been found to exhibit potent antifungal and antivirulence activity, suggesting that it interacts with key components of these biological systems .
Mode of Action
This compound interacts with its targets by disrupting metal ion homeostasis . This disruption can lead to significant changes in the normal functioning of cells, particularly those of fungi. The exact nature of this interaction and the resulting changes are still under investigation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the regulation of metal ions within cells . Disruption of these pathways can have downstream effects on a variety of cellular processes, including growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its antifungal and antivirulence activity . It has been shown to inhibit the growth of certain fungi and to disrupt key virulence factors . These effects are likely the result of the compound’s disruption of metal ion homeostasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the presence of specific metal ions. Detailed studies on how these and other environmental factors influence the action of this compound are lacking .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities
Cellular Effects
Some studies suggest that quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2,6-Dibromoquinoline on various types of cells and cellular processes remain to be determined.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2,6-dibromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISLXVPFMYSILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604891 | |
Record name | 2,6-Dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77514-31-9 | |
Record name | 2,6-Dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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